![molecular formula C17H15F3N6O B2980919 1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 2034230-69-6](/img/structure/B2980919.png)
1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
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Description
1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C17H15F3N6O and its molecular weight is 376.343. The purity is usually 95%.
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Scientific Research Applications
Hydrogel Formation and Rheological Properties
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a related compound, demonstrates the ability to form hydrogels in various acids at pH 1–2. The rheology and morphology of these gels depend on the anion identity, offering a method to tune the gels' physical properties. This insight could be applied to understand the behavior of similar compounds in hydrogel formation and their potential applications in materials science (Lloyd & Steed, 2011).
Synthesis and Enzymatic Inhibition
Compounds containing the 1,3-disubstituted ureas structure, similar to the one , have been synthesized and shown to inhibit human soluble epoxide hydrolase (sEH) significantly. This points towards the potential biomedical applications of these compounds in regulating physiological processes related to sEH (D'yachenko et al., 2019).
Synthesis and Structural Characterization
Anticancer Potential
Compounds structurally related to 1-aryl-3-(2-chloroethyl) ureas have been synthesized and evaluated for cytotoxicity against human adenocarcinoma cells in vitro. This suggests potential research directions in exploring anticancer properties of similar compounds (Gaudreault et al., 1988).
Anti-cancer Agents and Docking Analysis
Pyrazole derivatives have been identified and synthesized for their potential as anti-cancer agents, showcasing the importance of such compounds in the development of new therapeutic strategies. The analysis of their electronic structure, physico-chemical properties, and docking studies further emphasize their significance in medicinal chemistry (Thomas et al., 2019).
properties
IUPAC Name |
1-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N6O/c1-26-10-11(8-24-26)15-14(21-6-7-22-15)9-23-16(27)25-13-4-2-12(3-5-13)17(18,19)20/h2-8,10H,9H2,1H3,(H2,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJGNPAEYCXRSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea |
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